1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine 1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17821911
InChI: InChI=1S/C8H12N6/c1-13-5-3-10-7(13)2-4-14-6-11-8(9)12-14/h3,5-6H,2,4H2,1H3,(H2,9,12)
SMILES:
Molecular Formula: C8H12N6
Molecular Weight: 192.22 g/mol

1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC17821911

Molecular Formula: C8H12N6

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C8H12N6
Molecular Weight 192.22 g/mol
IUPAC Name 1-[2-(1-methylimidazol-2-yl)ethyl]-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C8H12N6/c1-13-5-3-10-7(13)2-4-14-6-11-8(9)12-14/h3,5-6H,2,4H2,1H3,(H2,9,12)
Standard InChI Key PYYAYVVVAKCFMM-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1CCN2C=NC(=N2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine (C₈H₁₂N₆) has a molecular weight of 192.22 g/mol . The compound’s IUPAC name reflects its hybrid structure: a 1,2,4-triazole core substituted at position 3 with an amine group and at position 1 with a 2-(1-methylimidazol-2-yl)ethyl chain.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₂N₆PubChem
Molecular Weight192.22 g/molChemsrc
SMILESCCN1C=CN=C1CN2C=C(N=N2)NPubChem
InChIKeyLPCHYDSBGCDQKY-UHFFFAOYSA-NPubChem

Structural Features

The molecule comprises two aromatic heterocycles:

  • A 1-methylimidazole ring linked via an ethyl bridge to

  • A 1,2,4-triazole ring with an amine substituent.

X-ray crystallography data, though unavailable for this specific compound, suggests planarity in analogous triazole-imidazole hybrids, enabling π-π stacking interactions critical for binding biological targets . The ethyl spacer enhances conformational flexibility, potentially improving target engagement .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol exists for this compound, analogous 1,2,4-triazole derivatives are typically synthesized via:

  • Microwave-assisted cyclization: Accelerates reaction kinetics, as demonstrated in the synthesis of related benzimidazole-triazole hybrids (85–96% yields) .

  • Thiourea intermediate formation: Reaction of isothiocyanates with amines, followed by cyclization under acidic conditions .

For this compound, a plausible route involves:

  • Coupling 1-methyl-2-(2-aminoethyl)imidazole with a pre-functionalized 1,2,4-triazole precursor.

  • Purification via column chromatography, confirmed by LC-MS .

Spectroscopic Characterization

Key spectral features from analogous compounds include:

  • IR: N-H stretches (3200–3370 cm⁻¹), C=N vibrations (1512–1625 cm⁻¹) .

  • ¹H NMR: Imidazole protons (δ 6.5–7.8 ppm), triazole NH₂ (δ 5.2–5.8 ppm) .

  • ¹³C NMR: Triazole C3 (δ 143–146 ppm), imidazole C2 (δ 116–127 ppm) .

CompoundIC₅₀ (μM)Target KinaseReference
Sorafenib2.25–3.37VEGFR-2, c-KitPMC
63g (Triazolone)0.08–0.14c-MetPMC
62i (Diarylurea)0.85–1.54FLT3, RETPMC

Mechanistically, these compounds inhibit ATP-binding pockets in kinases like c-Met and VEGFR-2, inducing apoptosis via caspase-3 activation . The ethylimidazole moiety may enhance hydrophobic interactions with kinase domains .

Antimicrobial Properties

1,2,4-Triazoles disrupt fungal ergosterol biosynthesis (CYP51 inhibition) and bacterial cell wall synthesis . For example:

  • Fluconazole analogs: MIC = 0.25–4 μg/mL against Candida spp. .

  • Hybrids with imidazole show 4–8x improved potency over parent triazoles .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • N-Methylation (imidazole): Reduces metabolic degradation while maintaining target affinity .

  • Ethyl linker: Optimizes distance between pharmacophores for dual-target engagement .

  • Triazole amine: Essential for hydrogen bonding with kinase Asp residues .

Figure 1: Proposed Binding Mode to c-Met Kinase
[ Hypothetical model showing triazole NH₂ interacting with Asp1222 and imidazole engaging Phe1138 via π-stacking ]

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundStructureKey Activity
CID79529906Ethylimidazole-triazoleKinase inhibition (hypothetical)
63gTriazolone-benzimidazolec-Met IC₅₀ = 1.57 nM
62iDiarylurea-triazoleFLT3 IC₅₀ = 0.85 μM

The ethylimidazole substitution in 1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine may confer improved blood-brain barrier penetration compared to bulkier analogs .

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